

Application Notes and Protocols for iHAC-Mediated Cell Reprogramming

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Compound of Interest		
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These application notes provide a comprehensive overview and detailed protocols for the use of human artificial chromosome (HAC) vectors, specifically **iHAC**s (induced pluripotent stem cell-capable HACs), for the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This technology offers a promising alternative to viral and other non-integrating methods, providing stable, long-term expression of reprogramming factors without the risk of insertional mutagenesis.

Introduction

Somatic cell reprogramming into iPSCs has revolutionized the fields of regenerative medicine, disease modeling, and drug discovery. The **iHAC** technology represents a significant advancement in this area. An **iHAC** is a non-integrating vector that can carry large genetic payloads, including the multicistronic expression cassettes of key reprogramming factors such as Oct4, Sox2, Klf4, and c-Myc (OSKM). The episomal nature of the **iHAC** ensures that the reprogramming cassette does not integrate into the host cell genome, thereby mitigating the risks of insertional mutagenesis and oncogenic transformation associated with some other reprogramming methods. Furthermore, the **iHAC** can be subsequently eliminated from the reprogrammed cells, resulting in transgene-free iPSCs.

This document provides detailed protocols for the conceptual construction of a reprogramming **iHAC**, its transfer into somatic cells via Microcell-Mediated Chromosome Transfer (MMCT), and the subsequent culture and characterization of the resulting iPSC lines.



Quantitative Data on Reprogramming Efficiencies

Obtaining precise, directly comparable quantitative data on the efficiency of **iHAC**-mediated reprogramming alongside other common methods from a single study is challenging. However, data from various studies provide insights into the efficiencies of different non-integrating reprogramming techniques.

Reprogramming Method	Starting Cell Type	Reprogramming Efficiency	Citation
Episomal Vectors	Human Skin Fibroblasts	~0.013%	[1]
Human Skin Fibroblasts	~200 colonies per 10^5 cells	[2][3]	
Sendai Virus (SeV)	Human Skin Fibroblasts	~0.077%	[1]
Human Skin Fibroblasts	~8 colonies per 10^5 cells	[2][3]	
mRNA Transfection	Human Skin Fibroblasts	~2.1%	[1]

Note: The efficiency of **iHAC**-mediated reprogramming is not listed in a direct comparative study with these other methods. The efficiency of **iHAC**-based methods is dependent on the efficiency of the MMCT process.

Experimental Protocols Construction of a Polycistronic iHAC Vector

This protocol outlines the general strategy for constructing a multicistronic **iHAC** vector containing the OSKM reprogramming factors. This often involves the use of 2A "self-cleaving" peptides to express multiple proteins from a single transcript.[4]

Materials:



- Backbone HAC vector with a suitable cloning site (e.g., containing a LoxP site)
- cDNAs for human Oct4, Sox2, Klf4, and c-Myc
- 2A peptide sequences (e.g., P2A, T2A, E2A)
- A selectable marker (e.g., Puromycin resistance) and a fluorescent reporter (e.g., DsRed)
- Restriction enzymes and DNA ligase
- Competent E. coli for cloning

Procedure:

- Design of the Polycistronic Cassette: Design a single open reading frame (ORF) containing the cDNAs of the four reprogramming factors (Oct4, Sox2, Klf4, c-Myc) interspersed with 2A peptide sequences. A common arrangement is Oct4-P2A-Sox2-T2A-Klf4-E2A-c-Myc.
- Assembly of the Cassette:
 - Amplify the individual cDNAs and 2A sequences by PCR, adding appropriate restriction sites for subsequent cloning.
 - Use a multi-step ligation process or a more advanced cloning technique like Gibson
 Assembly or Golden Gate cloning to assemble the individual components into the final
 polycistronic cassette in a suitable shuttle vector.[4]
- Inclusion of Additional Elements: Clone a human p53 shRNA construct and a reporter gene like DsRed into the shuttle vector containing the OSKM cassette.[5]
- Cloning into the HAC Vector:
 - Excise the entire expression cassette from the shuttle vector using appropriate restriction enzymes.
 - Ligate the cassette into the linearized HAC vector.



- Alternatively, if using a Cre-LoxP system, clone the cassette into a donor vector containing a LoxP site and then use Cre recombinase to integrate the cassette into the HAC in a targeted manner.[6]
- Verification: Verify the final iHAC construct by restriction digestion and sequencing to ensure the correct orientation and integrity of all components.

Microcell-Mediated Chromosome Transfer (MMCT) of the iHAC

This improved MMCT protocol enhances the efficiency of transferring the **iHAC** from a donor cell line (e.g., CHO cells) to the target somatic cells.[6][7]

Materials:

- CHO donor cells carrying the iHAC
- Target somatic cells (e.g., human dermal fibroblasts)
- DMEM/F12 medium
- Fetal Bovine Serum (FBS)
- TN-16 and Griseofulvin (for micronucleation)
- Latrunculin B (for enucleation)
- Phytohemagglutinin-P (PHA-P)
- Polyethylene glycol (PEG)
- Percoll
- Filters (5 μm and 3 μm)

Procedure:

· Micronucleation of Donor Cells:



- Culture the iHAC-containing CHO donor cells to 70-80% confluency.
- Induce micronucleation by treating the cells with a combination of TN-16 and Griseofulvin in serum-free medium for 48-72 hours. This treatment arrests the cells in mitosis and promotes the formation of micronuclei, where individual chromosomes are enclosed in a nuclear membrane.[6]
- Enucleation and Microcell Purification:
 - Harvest the micronucleated cells.
 - Resuspend the cells in a solution containing Latrunculin B to disrupt the actin cytoskeleton.[6]
 - Layer the cell suspension onto a discontinuous Percoll gradient and centrifuge at high speed. This forces the micronuclei to be extruded from the cells, forming microcells.
 - \circ Collect the microcell fraction and purify it by sequential filtration through 5 μm and 3 μm pore size filters.
- Fusion with Target Cells:
 - Pre-treat the purified microcells with PHA-P to facilitate agglutination with the recipient somatic cells.
 - Add the PHA-P-treated microcells to a culture of the target somatic cells.
 - Induce fusion by adding PEG solution for a short period (e.g., 1-2 minutes).
 - Wash the cells thoroughly to remove the PEG.
- Selection and Expansion:
 - Culture the cells in the appropriate medium for the target somatic cells.
 - After 24-48 hours, apply selection pressure corresponding to the selectable marker on the iHAC (e.g., Puromycin).



- Maintain the culture, changing the medium regularly, until resistant colonies appear.
- Pick and expand the resistant colonies.

Culture and Maintenance of iHAC-Reprogrammed iPSCs

Materials:

- iPSC culture medium (e.g., mTeSR1 or E8 medium)
- Matrigel or other suitable extracellular matrix coating
- Reagents for cell passaging (e.g., Dispase, Accutase, or EDTA)
- ROCK inhibitor (e.g., Y-27632)

Procedure:

- Initial Culture: Once iPSC-like colonies emerge, switch to a standard iPSC culture medium.
- Colony Picking: Manually pick well-formed iPSC colonies and transfer them to a new Matrigel-coated plate.
- Passaging: Passage the iPSCs every 4-7 days, depending on the growth rate. Use gentle
 dissociation methods to maintain colony integrity. Add a ROCK inhibitor to the culture
 medium for the first 24 hours after passaging to enhance cell survival.
- Cryopreservation: Cryopreserve established iPSC lines in a suitable freezing medium for long-term storage.

Characterization of iHAC-Reprogrammed iPSCs

A thorough characterization is essential to confirm the pluripotency and quality of the generated iPSC lines.[8][9][10]

- a) Pluripotency Marker Expression (Immunocytochemistry):
- Fix the iPSC colonies with 4% paraformaldehyde.



- Permeabilize the cells with 0.1% Triton X-100.
- Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
- Incubate with primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG, TRA-1-60, SSEA-4).
- Incubate with corresponding fluorescently labeled secondary antibodies.
- Counterstain the nuclei with DAPI.
- Visualize the staining using a fluorescence microscope.
- b) In Vitro Differentiation (Embryoid Body Formation):
- Lift iPSC colonies and culture them in suspension in a low-attachment plate with differentiation medium.
- Allow embryoid bodies (EBs) to form for 8-12 days.
- Plate the EBs onto gelatin-coated plates and allow them to differentiate for another 7-10 days.
- Perform immunocytochemistry to detect markers of the three germ layers:
 - Ectoderm: β-III tubulin (Tuj1), Nestin
 - Mesoderm: α-Smooth Muscle Actin (α-SMA), Brachyury
 - Endoderm: α-Fetoprotein (AFP), SOX17
- c) Karyotype Analysis:
- Submit iPSC samples to a cytogenetics facility for G-banding analysis to ensure they have a normal chromosomal content.
- d) Verification of iHAC Elimination (Optional):

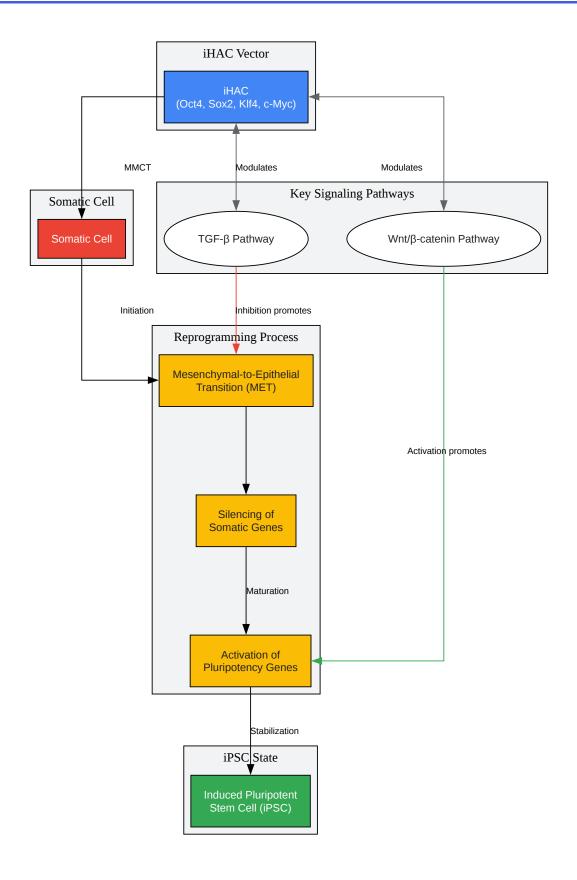


- If desired, the **iHAC** can be eliminated from the iPSCs. This is often achieved by inactivating its conditional kinetochore.[6]
- Confirm the absence of the **iHAC** by Fluorescence In Situ Hybridization (FISH) using a probe specific to the HAC.

Signaling Pathways and Experimental Workflows Signaling Pathways in iPSC Reprogramming

The reprogramming process involves a complex interplay of signaling pathways. The overexpression of the OSKM factors from the **iHAC** is thought to modulate key pathways like TGF- β and Wnt, which are crucial for maintaining pluripotency and suppressing differentiation. [11][12][13]



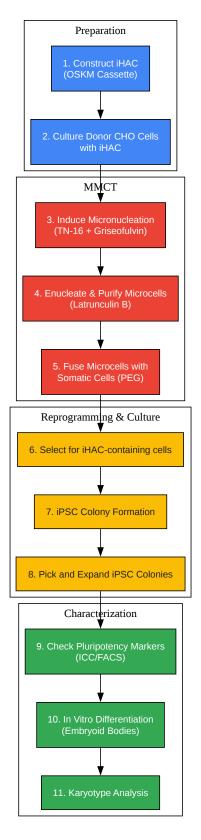


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Caption: iHAC-mediated reprogramming signaling overview.



Experimental Workflow for iHAC-Mediated Reprogramming





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Caption: Workflow for **iHAC**-mediated cell reprogramming.

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